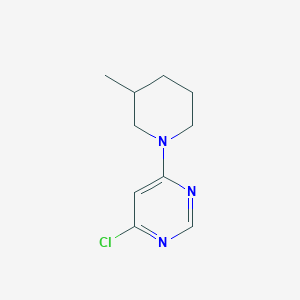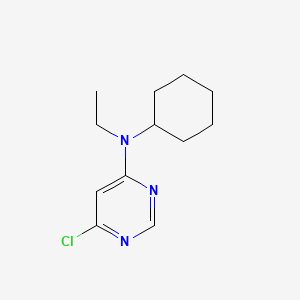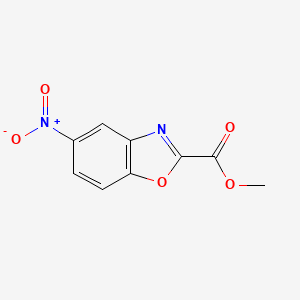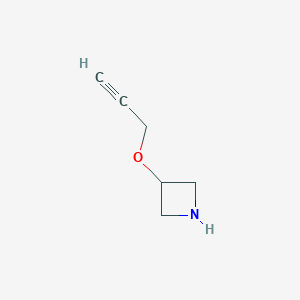
3-(2-Propynyloxy)azétidine
Vue d'ensemble
Description
“3-(2-Propynyloxy)azetidine” is a chemical compound with the linear formula C8H10F3NO3 . Azetidines are four-membered nitrogen-containing heterocycles that have seen increased prominence as saturated building blocks in the field of drug discovery in recent years .
Synthesis Analysis
The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
Azetidines are characterized by their well-defined, three-dimensional structure of sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .Chemical Reactions Analysis
The [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
The physical properties of azetidines can vary significantly depending on their regio- and stereochemistry . The stark differences in the physical properties of these compounds make them excellent potential candidates as novel solid melt-castable explosive materials, as well as potential liquid propellant plasticizers .Applications De Recherche Scientifique
Synthèse organique et chimie médicinale
« 3-(2-Propynyloxy)azétidine » joue un rôle important dans la synthèse organique en raison de sa structure hétérocyclique à quatre chaînons, qui se caractérise par une importante tension cyclique. Cette tension conduit à des schémas de réactivité uniques qui sont précieux pour la création de molécules complexes. En chimie médicinale, les azétidines constituent des motifs clés dans la découverte de médicaments en raison de leur stabilité et de leur réactivité, qui peuvent être exploitées pour construire des composés pharmacologiquement actifs .
Découverte de médicaments
Les azétidines sont intégrées dans plusieurs molécules bioactives et produits naturels. Le motif structural des azétidines, y compris « this compound », se retrouve dans des médicaments tels que l'azelnidipine (un bloquant des canaux calciques antihypertenseur), le cobimetinib (un inhibiteur de la kinase des protéines activées par les mitogènes) et la ximelagatran (un anticoagulant oral). Ces composés mettent en évidence l'importance des azétidines dans le développement de nouveaux agents thérapeutiques .
Polymérisation
La réactivité unique des azétidines, y compris « this compound », a été appliquée dans la synthèse de polymères. La tension cyclique des azétidines facilite leur utilisation dans la création de polymères aux propriétés spécifiques, qui peuvent être adaptées à diverses applications allant de la science des matériaux à la biomédecine .
Modèles chiraux
Les azétidines servent de modèles chiraux dans la synthèse asymétrique. La chiralité inhérente des azétidines peut être exploitée pour induire un contrôle stéréochimique dans la synthèse de molécules complexes. Ceci est particulièrement utile dans la synthèse de composés énantiomériquement purs, qui sont cruciaux dans l'industrie pharmaceutique .
Adsorption du CO2
Les polymères dérivés des azétidines ont été étudiés pour leur potentiel dans l'adsorption du CO2. Cette application est particulièrement pertinente dans le contexte du changement climatique, car ces matériaux pourraient contribuer à réduire les émissions de gaz à effet de serre en captant le CO2 des procédés industriels .
Transfection génique non virale
Les polymères à base d'azétidine se sont révélés prometteurs dans les applications de transfection génique non virale. Leur capacité à former des complexes avec les acides nucléiques et à faciliter leur entrée dans les cellules sans utiliser de virus constitue un avantage significatif en thérapie génique, où la sécurité et l'efficacité sont primordiales .
Mécanisme D'action
Target of Action
Azetidines, a class of compounds to which 3-(2-propynyloxy)azetidine belongs, have been reported to be used as building blocks for polyamines . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
Azetidines have been reported to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis .
Biochemical Pathways
Azetidines have been shown to interfere with the biosynthesis of mycolic acid , a crucial component of the cell wall of mycobacteria. This suggests that 3-(2-Propynyloxy)azetidine may affect similar pathways.
Result of Action
Azetidines have been reported to inhibit the growth of mycobacteria by interfering with the biosynthesis of mycolic acid . This suggests that 3-(2-Propynyloxy)azetidine may have similar effects.
Action Environment
The stability and efficacy of azetidines can be influenced by factors such as temperature, ph, and the presence of other substances .
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Considering the versatility and efficiency of the presented synthetic strategies, it is expected that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .
Analyse Biochimique
Cellular Effects
3-(2-Propynyloxy)azetidine has been shown to influence various cellular processes. Its effects on cell function include modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, azetidine derivatives have been reported to exhibit neuroprotective effects by modulating inflammatory responses and oxidative stress in brain cells . These effects are likely mediated through interactions with specific cellular receptors and enzymes.
Molecular Mechanism
The molecular mechanism of 3-(2-Propynyloxy)azetidine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, azetidines have been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing oxidative stress and apoptosis . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Propynyloxy)azetidine can change over time. Studies have shown that azetidine derivatives can exhibit stable effects over extended periods, with minimal degradation . Long-term exposure to 3-(2-Propynyloxy)azetidine in vitro and in vivo has been associated with sustained neuroprotective effects, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(2-Propynyloxy)azetidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Transport and Distribution
Within cells and tissues, 3-(2-Propynyloxy)azetidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-Propynyloxy)azetidine can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
3-prop-2-ynoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHBQEARYRWYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307680 | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-74-5 | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


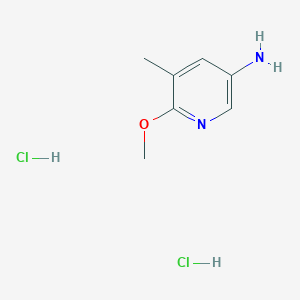
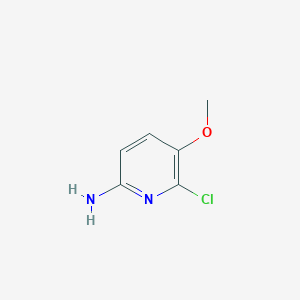

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
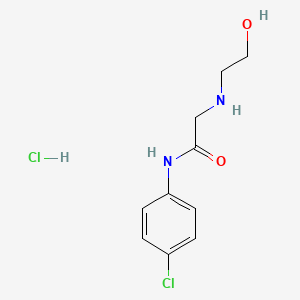
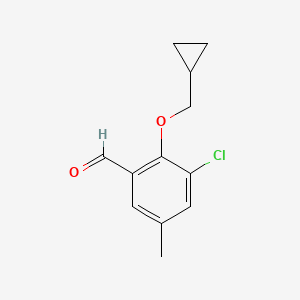

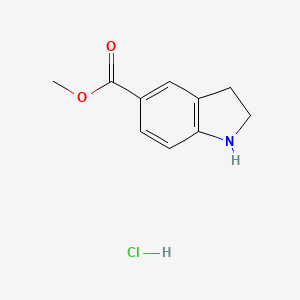

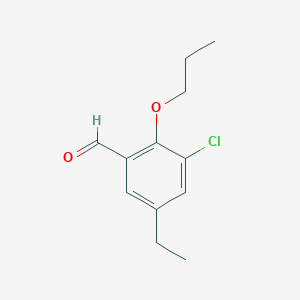
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
